N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
Description
N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a 3-prop-2-ynoxyphenyl group
Properties
IUPAC Name |
N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-3-15-26-22-9-6-7-19(16-22)18(2)24-20-10-13-25(14-11-20)17-21-8-4-5-12-23-21/h1,4-9,12,16,18,20,24H,10-11,13-15,17H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVJIAXCAKUXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC#C)NC2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Pyridin-2-ylmethyl Group: This step involves the nucleophilic substitution of the piperidine nitrogen with a pyridin-2-ylmethyl halide under basic conditions.
Attachment of the 3-prop-2-ynoxyphenyl Group: The final step involves the alkylation of the piperidine ring with 3-prop-2-ynoxyphenyl ethyl halide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the prop-2-ynoxy group.
Reduction: Reduction reactions can target the pyridin-2-ylmethyl group, potentially converting it to a more saturated form.
Substitution: The aromatic ring in the 3-prop-2-ynoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.
Reduction: Formation of saturated derivatives of the pyridin-2-ylmethyl group.
Substitution: Various substituted derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may serve as a ligand for studying receptor interactions due to its structural similarity to known bioactive molecules. It can be used in assays to investigate binding affinities and biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyridin-2-ylmethyl group may facilitate binding to metal ions or active sites in proteins, while the piperidine ring could enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
- N-[1-(3-ethoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
Uniqueness
Compared to similar compounds, N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine features a prop-2-ynoxy group, which introduces additional reactivity and potential for unique interactions with biological targets. This makes it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
